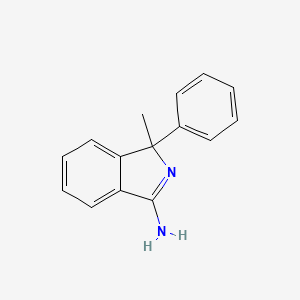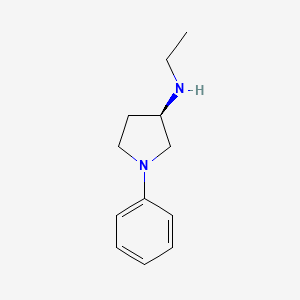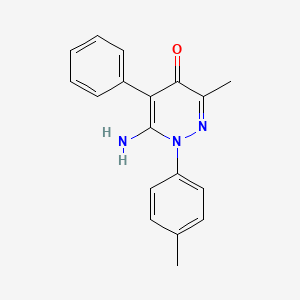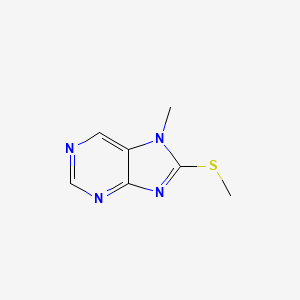
1H-Isoindol-3-amine, 1-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-phenyl-1H-isoindol-3-amine is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1-phenyl-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with phthalic anhydride, followed by cyclization and subsequent functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to minimize waste and maximize yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-phenyl-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-Methyl-1-phenyl-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-methyl-1-phenyl-1H-isoindol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-isoindol-3-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-isoindol-3-amine: Lacks the phenyl group, leading to different chemical and biological properties.
1-Methyl-1-phenyl-1H-indole: Similar structure but with a different ring system, resulting in distinct reactivity and applications.
Uniqueness: 1-Methyl-1-phenyl-1H-isoindol-3-amine’s unique combination of methyl and phenyl groups on the isoindole ring imparts specific chemical and biological properties that distinguish it from other similar compounds. These structural features contribute to its versatility and potential in various applications.
Conclusion
1-Methyl-1-phenyl-1H-isoindol-3-amine is a compound of significant interest due to its unique structural features and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential uses in chemistry, biology, medicine, and industry make it a valuable compound for further study and development. Understanding its mechanism of action and comparing it with similar compounds highlights its distinct properties and potential for future applications.
Propriétés
Numéro CAS |
917776-52-4 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-methyl-3-phenylisoindol-1-amine |
InChI |
InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-10H,1H3,(H2,16,17) |
Clé InChI |
DSTFDMSWHBZXPS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)
![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)





